

Certificate of Analysis: A Technical Guide to Pentyl 4-hydroxybenzoate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentyl 4-hydroxybenzoate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for **Pentyl 4-hydroxybenzoate-d4**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines the key analytical tests, experimental protocols, and data interpretation necessary to ensure the identity, purity, and isotopic enrichment of this stable isotope-labeled compound.

Compound Information

Parameter	Specification
Compound Name	Pentyl 4-hydroxybenzoate-d4
Synonyms	Amylparaben-d4, n-Pentyl 4-hydroxybenzoate-2,3,5,6-d4
CAS Number	1219798-66-9[1][2]
Molecular Formula	C ₁₂ H ₁₂ D ₄ O ₃
Molecular Weight	212.28 g/mol [2]
Structure	
Appearance	White to off-white solid
Storage	2-8°C, protect from light and moisture

Analytical Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for **Pentyl 4-hydroxybenzoate-d4**.

Purity and Impurity Profile

Test	Method	Specification	Result
Chemical Purity	GC-MS	≥ 98.0%	99.5%
Isotopic Enrichment	¹ H NMR / Mass Spectrometry	≥ 98 atom % D	99.2 atom % D
Residual Solvents	Headspace GC-MS	Conforms to ICH Q3C	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.1%

Identity Confirmation

Test	Method	Specification	Result
¹ H NMR	300 MHz, CDCl ₃	Conforms to structure	Conforms
Mass Spectrometry	ESI-MS	Conforms to expected m/z	Conforms
FT-IR	KBr	Conforms to reference spectrum	Conforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

- Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless, 250°C.
- Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- MSD Conditions: Ionization energy of 70 eV, scan range of 40-450 amu.
- Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Identity

- Instrumentation: Bruker Avance III 300 MHz spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR:
 - Parameters: 32 scans, 30° pulse, 2s relaxation delay.
 - Analysis: The absence or significant reduction of signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions confirms deuteration. The integration of the remaining proton signals is compared to the integration of the non-deuterated analogue to confirm the structure and estimate isotopic enrichment.
- ^{13}C NMR:
 - Parameters: Proton-decoupled, 1024 scans, 2s relaxation delay.
 - Analysis: The chemical shifts of the carbon atoms are compared to the reference spectrum of the non-deuterated standard to confirm the carbon skeleton.

Mass Spectrometry (MS) for Identity and Isotopic Distribution

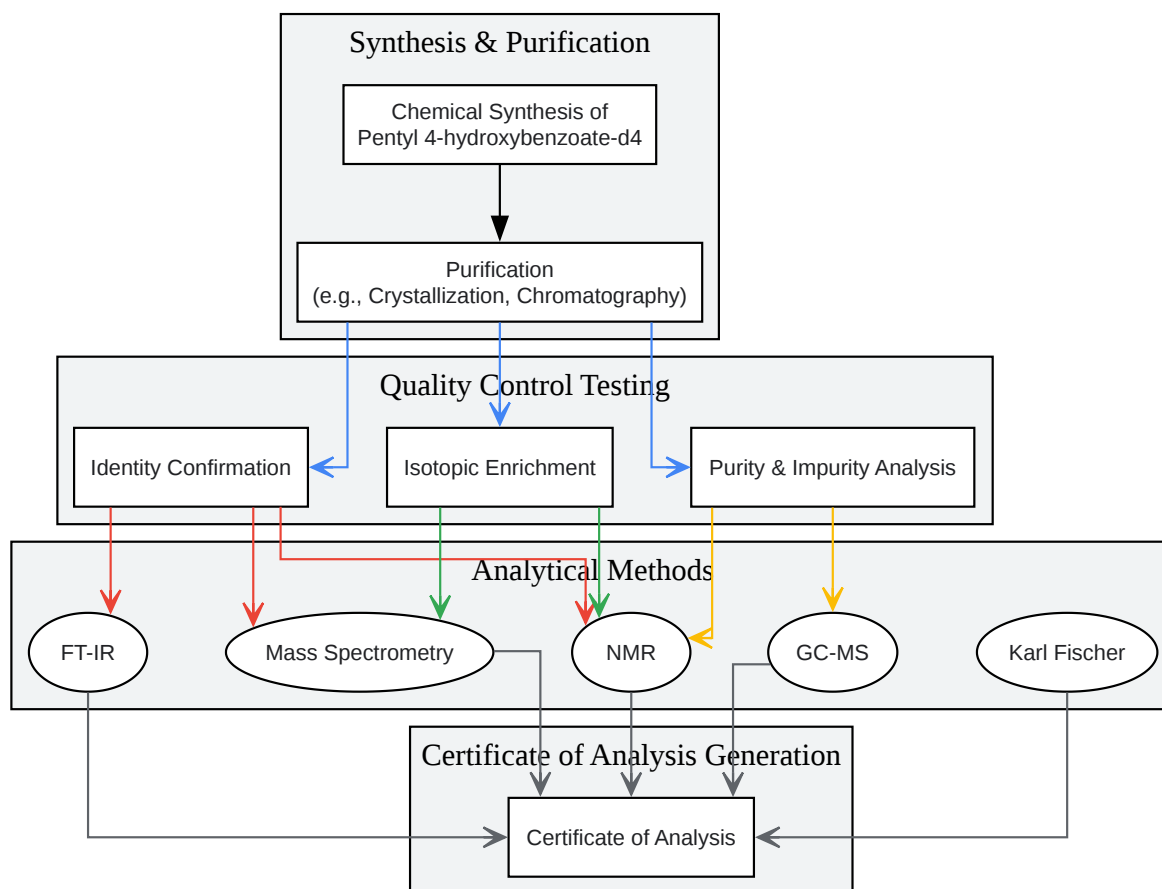
- Instrumentation: Waters Xevo TQ-S micro tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Mode: Positive ion mode.
- Infusion: The sample is dissolved in methanol and infused directly into the source.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical mass. For **Pentyl 4-hydroxybenzoate-d4**, the expected $[M+H]^+$ is approximately 213.1. The isotopic distribution is analyzed to confirm the presence of four deuterium atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: A potassium bromide (KBr) pellet of the sample is prepared.
- Analysis: The spectrum is recorded from 4000 to 400 cm^{-1} . The positions of key functional group absorptions (e.g., O-H stretch, C=O stretch, C-O stretch, and aromatic C-H and C=C bends) are compared to the reference spectrum of the non-deuterated Pentyl 4-hydroxybenzoate. The NIST WebBook provides a reference gas-phase IR spectrum for the non-deuterated analogue which can be used for comparison of the key functional group regions.^[3]

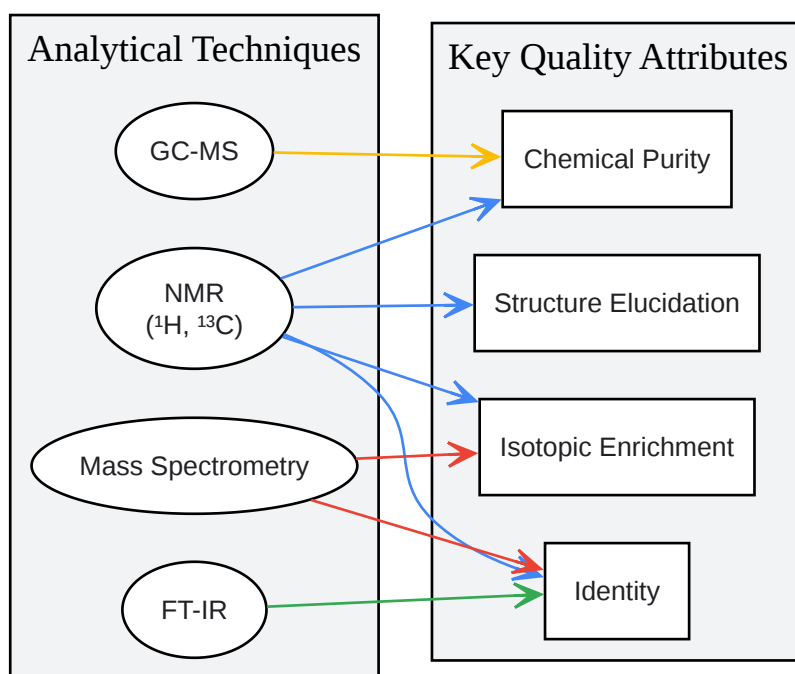
Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of **Pentyl 4-hydroxybenzoate-d4**.



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Caption: Workflow for the generation of a Certificate of Analysis for **Pentyl 4-hydroxybenzoate-d4**.



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Caption: Relationship between analytical techniques and the quality attributes they assess.

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